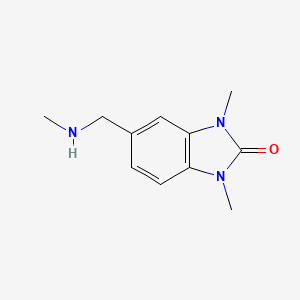

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is a biochemical compound used primarily in proteomics research . It is known for its unique structure and properties, which make it valuable in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoimidazole derivatives, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is used in various scientific research applications, including:

Chemistry: As a reagent in synthetic organic chemistry.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of specialized chemicals and materials

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-5-[(methylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one: A closely related compound with similar structure and properties.

Other benzoimidazole derivatives: Compounds with variations in the substituents on the benzoimidazole ring.

Uniqueness

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one is unique due to its specific methylaminomethyl substitution, which imparts distinct chemical and biological properties compared to other benzoimidazole derivatives .

Activité Biologique

1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one (CAS Number: 881450-62-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article provides an in-depth examination of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- Structure : The compound features a benzoimidazole core with two methyl groups and a methylaminomethyl substituent, which contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. A significant study evaluated its efficacy against neuroblastoma and glioblastoma cells, revealing that it exhibits lethal concentrations (LC50) that are significantly lower than those of existing chemotherapeutic agents.

- Cytotoxicity : The compound demonstrated an LC50 of 18.9 nM against BE cells (a glioblastoma line), which is approximately 15 times more effective than a comparator drug currently in clinical trials .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that it disrupts normal cell cycle progression .

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed following treatment, including nuclear fragmentation and increased nuclear size heterogeneity .

Study 1: Efficacy in Cancer Cell Lines

A comprehensive evaluation was conducted using the NCI 60-cell panel, which assesses the activity of compounds across various cancer cell types. The results indicated that:

- The compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types.

- Notably, it was found to be particularly effective when combined with radiation therapy, enhancing the radiosensitivity of tumor cells .

| Cell Line | LC50 (nM) | Comparison Drug LC50 (μM) |

|---|---|---|

| BE (Glioblastoma) | 18.9 | >3 |

| U87 (Glioblastoma) | 200 | >3 |

| SK (Neuroblastoma) | 35 | >3 |

Study 2: Biodistribution and Pharmacokinetics

A biodistribution study in murine models demonstrated favorable brain uptake after oral administration, attributed to the compound's hydrophobic properties. This characteristic is critical for developing therapies targeting brain tumors due to the blood-brain barrier's restrictive nature .

Propriétés

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-12-7-8-4-5-9-10(6-8)14(3)11(15)13(9)2/h4-6,12H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUGXGZIXONRCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424544 |

Source

|

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881450-62-0 |

Source

|

| Record name | 1,3-Dimethyl-5-methylaminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.